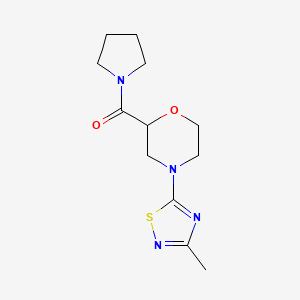
4-(3-chloropyridin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-chloropyridin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine is a synthetic organic compound that features a morpholine ring substituted with a 3-chloropyridinyl group and a pyrrolidine-1-carbonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chloropyridin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidine-1-carbonyl Intermediate: This step involves the reaction of pyrrolidine with a suitable carbonylating agent, such as phosgene or a chloroformate, to form the pyrrolidine-1-carbonyl intermediate.
Substitution Reaction: The intermediate is then reacted with 4-(3-chloropyridin-4-yl)morpholine under basic conditions to form the final product. This step often requires a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 4-(3-chloropyridin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies to understand protein-ligand interactions.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may act as a lead compound in the development of drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound could be used in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals.
作用机制
The mechanism of action of 4-(3-chloropyridin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine and morpholine rings can enhance binding affinity and selectivity towards these targets.
相似化合物的比较
Similar Compounds
4-(3-chloropyridin-4-yl)-2-(pyrrolidine-1-carbonyl)piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.
4-(3-chloropyridin-4-yl)-2-(pyrrolidine-1-carbonyl)thiomorpholine: Contains a thiomorpholine ring, introducing sulfur into the structure.
Uniqueness
The presence of both the morpholine and pyrrolidine rings in 4-(3-chloropyridin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine provides a unique combination of chemical properties. This dual-ring system can influence the compound’s solubility, stability, and binding interactions, making it distinct from its analogs.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool in the development of new chemical entities and therapeutic agents.
属性
IUPAC Name |
[4-(3-chloropyridin-4-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2/c15-11-9-16-4-3-12(11)18-7-8-20-13(10-18)14(19)17-5-1-2-6-17/h3-4,9,13H,1-2,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJIXXIUNDDQNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CN(CCO2)C3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[1-(6-methylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6470859.png)
![4-[1-(5-chloropyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6470867.png)
![4-[1-(6-methylpyrazin-2-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6470875.png)
![4-[1-(4-methylpyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6470876.png)
![2-(methylsulfanyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine](/img/structure/B6470877.png)
![2-(pyrrolidine-1-carbonyl)-4-[3-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B6470898.png)
![2-(pyrrolidine-1-carbonyl)-4-[6-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B6470905.png)
![4-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B6470906.png)
![2-(pyrrolidine-1-carbonyl)-4-[2-(trifluoromethyl)pyridin-4-yl]morpholine](/img/structure/B6470907.png)
![3-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B6470908.png)
![5-fluoro-2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine](/img/structure/B6470918.png)

![2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B6470931.png)
![6-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B6470932.png)
